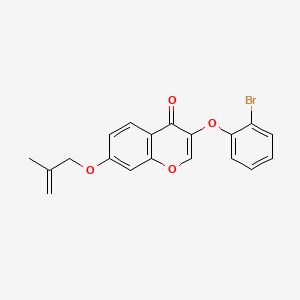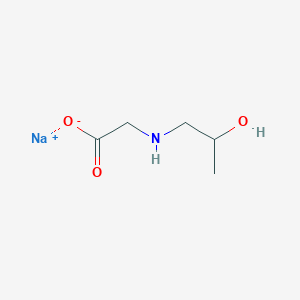
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Benzofuran derivatives are often synthesized for their pharmacological properties, including gastrokinetic activity and cholinesterase inhibitory activity, which can be beneficial in treating various diseases .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves base-controlled cyclization of N-phenoxyamides, which can lead to the selective construction of benzofuran derivatives . Another method is the sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization, which is a process that involves two catalytic cycles in sequence to produce 2-benzofuran-2-ylacetamides . Additionally, a catalyst-free synthesis approach has been reported for the construction of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, which could potentially be adapted for the synthesis of related benzofuran carboxamides .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be elucidated using X-ray diffraction, which provides detailed information about the crystal system, lattice constants, and molecular geometry . The presence of intramolecular hydrogen bonds and (\pi)-(\pi) interactions are common features in these compounds, contributing to their stability and reactivity . The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions due to their functional groups. For instance, the reaction of benzofuran carboxamide with benzyl halides can lead to the formation of N-benzyl pyridinium salts, which exhibit cholinesterase inhibitory activity . The presence of substituents such as methoxy groups can influence the reactivity and the outcome of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy or fluoro groups can affect these properties by altering intermolecular interactions within the crystal packing . Theoretical calculations using density functional theory (DFT) can predict properties like HOMO and LUMO energies and thermodynamic properties, which are important for understanding the reactivity and stability of these compounds .
科学的研究の応用
Synthesis of Novel Compounds
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide has been utilized in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. For instance, Abu-Hashem et al. (2020) synthesized a range of heterocyclic compounds starting from benzofuran derivatives, demonstrating significant inhibition of cyclooxygenase enzymes and showcasing anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal Activity
- Studies have explored the antifungal properties of benzofuran derivatives. For example, Carter et al. (1978) synthesized hydroxy-and methoxy-2-phenyl benzofurans to assess their antifungal activity. These compounds showed varying degrees of effectiveness against fungal pathogens, highlighting the potential of benzofuran derivatives in antifungal applications (Carter, Chamberlain, & Wain, 1978).
Molecular Organization
- The structural properties of benzofuran derivatives are significant in understanding molecular organization. Lightfoot et al. (1999) revealed that certain benzofuran compounds can form intricate molecular structures, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. This demonstrates the compound's relevance in the study of molecular assembly and potential applications in material science (Lightfoot, Mair, Pritchard, & Warren, 1999).
Development of Gels and Supramolecular Structures
- Benzofuran derivatives have been utilized in the creation of fluorescent gels and organogels. Wu et al. (2011) designed perylenetetracarboxylic diimide compounds substituted with benzofuran groups, which formed fluorescent gels with potential applications in materials science (Wu, Xue, Shi, Chen, & Li, 2011).
Pharmaceutical Synthesis
- In pharmaceutical research, benzofuran derivatives have been integral in synthesizing therapeutically relevant compounds. Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist, a crucial compound in the treatment of diseases like HIV, using a process that involves benzofuran derivatives (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Chemoselective Reactions
- Benzofuran derivatives have been used to explore chemoselective reactions in organic chemistry. Singh et al. (2017) described the N-benzoylation of aminophenols using benzofuran-based compounds, leading to the formation of biologically interesting compounds (Singh, Lakhan, & Singh, 2017).
Antibacterial and Antioxidant Properties
- Research has indicated that benzofuran derivatives can exhibit antibacterial and antioxidant properties. Rangaswamy et al. (2017) synthesized a new class of benzofuran-pyrazole scaffolds showing significant antimicrobial and antioxidant activities (Rangaswamy, Kumar, Harini, & Naik, 2017).
特性
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-20(22)19-14-15-8-2-3-9-16(15)25-19/h2-5,8-11,14H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMPEAGSSOESAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)
![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)
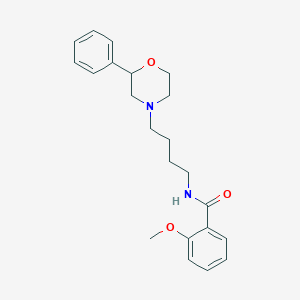
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2546536.png)

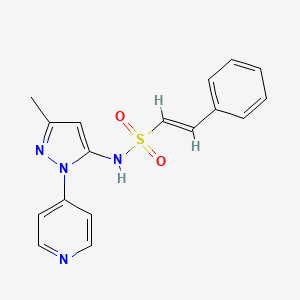
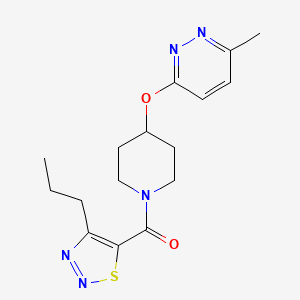
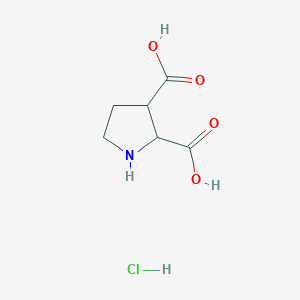
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2546547.png)
